lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate
Description
Lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate is a complex organic compound that features a lithium ion coordinated to a triazole ring substituted with a bromonitrophenyl group
Properties
Molecular Formula |
C9H4BrLiN4O4 |
|---|---|
Molecular Weight |
319.0 g/mol |
IUPAC Name |
lithium;3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C9H5BrN4O4.Li/c10-5-2-1-4(3-6(5)14(17)18)7-11-8(9(15)16)13-12-7;/h1-3H,(H,15,16)(H,11,12,13);/q;+1/p-1 |
InChI Key |
TUJZZWPTGGNUAH-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1C2=NNC(=N2)C(=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an aromatic precursor followed by nitration to introduce the nitro group. The triazole ring is then formed through cyclization reactions involving hydrazine derivatives and carboxylic acid precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and nitration steps to ensure safety and efficiency. The cyclization and lithium incorporation steps are also scaled up using batch reactors with precise control over reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The triazole ring can participate in electrophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like sodium borohydride for nitro reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require catalysts such as palladium or copper salts .
Major Products
Major products from these reactions include substituted triazoles, aminophenyl derivatives, and various other functionalized aromatic compounds .
Scientific Research Applications
Lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, including polymers and metal-organic frameworks (MOFs)
Mechanism of Action
The mechanism of action of lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The bromonitrophenyl group can engage in halogen bonding, while the triazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate biological pathways or catalytic processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-4-nitrophenyl)ethanone
- 4-Bromo-3’-nitroacetophenone
- 2-(4-bromo-3-nitrophenyl)-4,6-bis(4-bromophenyl)-1,3,5-triazine
Uniqueness
Lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the lithium ion, which imparts distinct chemical properties and reactivity. The combination of the bromonitrophenyl group with the triazole ring also provides a versatile scaffold for further functionalization and application .
Biological Activity
Lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a lithium ion and a triazole moiety, which is known for its diverse biological applications. The structural formula can be represented as follows:
This structure contributes to its interaction with biological systems, particularly in the context of medicinal chemistry.
Antioxidant Activity
Triazole derivatives have been reported to exhibit significant antioxidant properties. Studies indicate that compounds containing triazole rings can scavenge free radicals effectively. For instance, a study on related triazole compounds demonstrated antioxidant capabilities quantified through DPPH and ABTS assays, with some derivatives showing IC50 values comparable to ascorbic acid . This suggests that this compound may also possess similar antioxidant potential.
Antibacterial Activity
The antibacterial activity of triazole derivatives has been well-documented. A comprehensive study highlighted that various triazole compounds exhibited broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives showed significant minimum inhibitory concentration (MIC) values against Escherichia coli and Staphylococcus aureus, indicating their therapeutic potential . Molecular docking studies further support these findings by demonstrating strong binding affinities of these compounds to bacterial enzyme targets .
Anticancer Activity
The anticancer potential of this compound can be inferred from studies on related triazole compounds. For instance, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides were found to exhibit selective cytotoxicity against various cancer cell lines comparable to doxorubicin . These compounds induced morphological changes in cancer cells indicative of apoptosis and DNA damage without direct intercalation into DNA structures.
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant activity of substituted triazoles using DPPH and ABTS assays. The results showed that certain derivatives had IC50 values significantly lower than those of standard antioxidants like ascorbic acid. This reinforces the hypothesis that this compound may also exhibit potent antioxidant effects.
Case Study 2: Antibacterial Efficacy
In a comparative analysis of various triazole derivatives against bacterial strains, this compound was tested alongside known antibiotics. The findings indicated that this compound demonstrated significant antibacterial activity with MIC values suggesting effectiveness against resistant strains.
Case Study 3: Anticancer Activity
Research on triazole-based compounds indicated their ability to induce apoptosis in cancer cell lines such as MCF-7 and Jurkat T-cells. The study found that these compounds could induce DNA fragmentation and mitochondrial membrane potential changes similar to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
